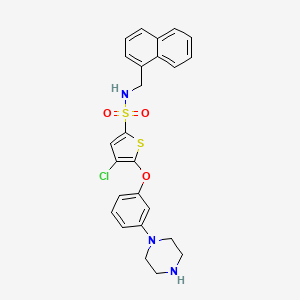

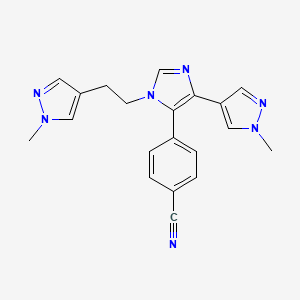

4-(4-(1-甲基-1H-吡唑-4-基)-1-(2-(1-甲基-1H-吡唑-4-基)乙基)-1H-咪唑-5-基)苯甲腈

描述

BAZ2A/B are bromodomain-containing proteins whose biological function, while not yet confirmed, is believed to function similarly to ACF1, the Drosophila BAZ2B ortholog. ACF complexes play roles in establishing regular nucleosome spacing during chromatin assembly and influencing different remodeling outcomes at target loci. A rare allele of BAZ2B has been identified to be a predictor of Sudden Cardiac Death. BAZ2-ICR is a small molecule inhibitor of BAZ2A (Kd = 109 nM; IC50 = 130 nM) and BAZ2B (Kd = 170 nM; IC50 = 180 nM) bromodomains. It demonstrates 15-fold selectivity for binding BAZ2A/B over CECR2 and >100-fold selectivity over all other bromodomains. BAZ2-ICR has been shown to displace BAZ2 bromodomains in living cells by demonstrating accelerated FRAP recovery at 1 µM in the BAZ2A FRAP assay. See the Structural Genomics Consortium (SGC) website for more information.

BAZ2-ICR is an excellent chemical probe for functional studies of the BAZ2 bromodomains in vitro and in vivo. The bromodomain containing proteins BAZ2A/B play essential roles in chromatin remodeling and regulation of noncoding RNAs. BAZ2-ICR has IC50 (BAZ2A) = 130 nM; IC50(BAZ2B) = 180 nM; logD = 1.05; solubility 25 mM (D2O) and F = 70%.

科学研究应用

Bromodomain Inhibition

BAZ2-ICR is a selective BAZ2 bromodomain inhibitor . It exhibits 15-fold selectivity for the BAZ2 bromodomain over the CERC2 bromodomain and >100-fold selectivity over a range of other bromodomains . This makes it a valuable tool in studying the role of bromodomains in various biological processes.

Chromatin Remodeling

BAZ2-ICR plays a crucial role in chromatin remodeling . The bromodomain-containing proteins BAZ2A/B are essential in chromatin remodeling and regulation of noncoding RNAs . BAZ2-ICR, as an inhibitor of BAZ2A/B bromodomains, can help understand the function of these proteins in chromatin structure and gene expression .

Regulation of Noncoding RNAs

BAZ2-ICR can be used to study the regulation of noncoding RNAs . BAZ2A/B proteins, which BAZ2-ICR targets, play a significant role in the regulation of noncoding RNAs . Therefore, BAZ2-ICR can provide insights into the mechanisms of noncoding RNA regulation.

Functional Studies of BAZ2 Bromodomains

BAZ2-ICR serves as an excellent chemical probe for functional studies of the BAZ2 bromodomains in vitro and in vivo . It can help understand the biological functions of BAZ2 bromodomains and their role in various cellular processes .

Liver Regeneration

BAZ2-ICR has been identified as a druggable regulator of mammalian liver regeneration . In vivo CRISPR screening identified BAZ2 proteins as suppressors of liver regeneration . BAZ2-specific bromodomain inhibitors, including BAZ2-ICR, resulted in accelerated liver healing after diverse injuries .

Intestinal Healing

Apart from liver regeneration, BAZ2-ICR also showed potential in accelerating intestinal healing . Inhibitor-treated mice exhibited improved healing in an inflammatory bowel disease model, suggesting multi-tissue applicability .

作用机制

Target of Action

The primary targets of BAZ2-ICR are the bromodomains of BAZ2A and BAZ2B . These proteins play essential roles in chromatin remodeling and regulation of noncoding RNAs . BAZ2-ICR has been shown to bind to BAZ2A with a KD of 109 nM and to BAZ2B with a KD of 170 nM .

Mode of Action

BAZ2-ICR interacts with its targets, BAZ2A and BAZ2B, by occupying the shallow bromodomain pockets through an intramolecular aromatic stacking interaction . This interaction displaces BAZ2 bromodomains in living cells .

Biochemical Pathways

BAZ2A and BAZ2B are part of the imitation switch (ISWI) chromatin remodeling complexes . BAZ2A forms the nucleolar remodeling complex (NoRC) with ATPase sucrose nonfermenting-2 homologue (SNF2h), which regulates the expression of noncoding RNAs and establishes a repressive heterochromatic structure at centromeres and telomeres . BAZ2B is believed to regulate nucleosome mobilization along linear DNA .

Pharmacokinetics

The pharmacokinetic properties of BAZ2-ICR include a LogD of 1.05, a solubility of 25 mM (D2O), and a bioavailability (F) of 70% . These properties impact the compound’s bioavailability and its ability to exert its effects in the body.

Result of Action

The action of BAZ2-ICR results in accelerated liver healing after diverse injuries . It also exhibits improved healing in an inflammatory bowel disease model, suggesting multi-tissue applicability . In addition, BAZ2-ICR shows accelerated Fluorescence recovery after photobleaching (FRAP) recovery at 1 µM in the BAZ2A FRAP assay .

属性

IUPAC Name |

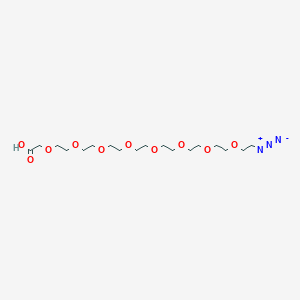

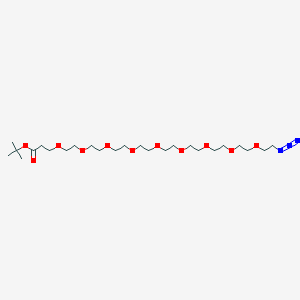

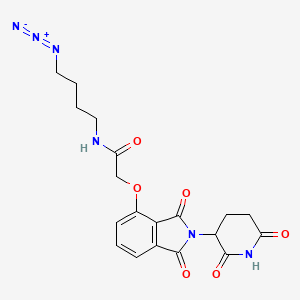

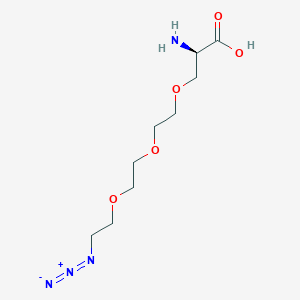

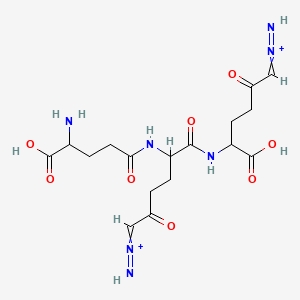

4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZVGDGTWNQAPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes BAZ2-ICR a valuable tool for studying BAZ2A/B?

A1: BAZ2-ICR is a potent and selective inhibitor of the bromodomains of BAZ2A and BAZ2B [, ]. This selectivity makes it a valuable chemical probe for dissecting the specific roles of these proteins in cellular processes, as opposed to using less selective inhibitors that might also affect other bromodomain-containing proteins.

Q2: How does BAZ2-ICR interact with the BAZ2 bromodomains?

A2: BAZ2-ICR binds to the bromodomains of BAZ2A and BAZ2B by mimicking the interaction of acetylated lysine residues found in histones [, ]. This binding is facilitated by an intramolecular aromatic stacking interaction within the BAZ2-ICR molecule, effectively occupying the shallow bromodomain pockets []. Crystallographic studies have provided detailed insights into the binding poses of BAZ2-ICR and its analogues within the bromodomain binding site [, ].

Q3: Has the development of BAZ2-ICR provided any insights into designing future BAZ2A/B inhibitors?

A3: Yes, the crystallographic studies of BAZ2A in complex with BAZ2-ICR and other related compounds have revealed key structural information that can guide the development of future BAZ2A/B inhibitors []. The binding poses of various ligands, including known bromodomain inhibitors, have identified additional headgroups and interactions that can be exploited for designing novel and potentially more potent and selective BAZ2A ligands [].

Q4: Does inhibiting the bromodomains of BAZ2A with BAZ2-ICR completely abolish the protein's function?

A4: While BAZ2-ICR effectively inhibits the bromodomain activity of BAZ2A, research suggests that this inhibition alone may not be sufficient to completely abolish the protein's functionality []. This finding suggests that targeting other domains or functions of BAZ2A, potentially through strategies like PROTAC-based degradation, might be necessary to achieve a more robust inhibition of BAZ2A activity [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

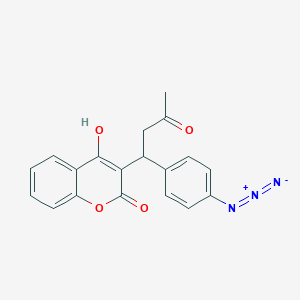

![(2S)-N-[4-[[3-Cyano-1-(2-methylpropyl)-1H-indol-5-yl]oxy]phenyl]-2-pyrrolidinecarboxamide](/img/structure/B605898.png)